molecular formula C22H23N5O B5592559 6-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]imidazo[1,2-a]pyridine-2-carboxamide

6-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]imidazo[1,2-a]pyridine-2-carboxamide

Cat. No. B5592559
M. Wt: 373.5 g/mol
InChI Key: MJBSICRHEPPCIQ-UHFFFAOYSA-N
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Description

The compound under discussion belongs to a class of chemicals known for their varied applications in medicinal chemistry. Imidazo[1,2-a]pyridines, in general, have attracted interest due to their potential in drug discovery and development.

Synthesis Analysis

The synthesis of compounds similar to the one typically involves a multi-step chemical process. For instance, Hamdouchi et al. (1999) describe the synthesis of a related compound, 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, through a series of chemical reactions including tosylation, treatment with acetamides, and the use of a Horner−Emmons reagent for the direct incorporation of methyl vinylcarboxamide (Hamdouchi et al., 1999).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is typically confirmed using various spectroscopic techniques. Qin et al. (2019) conducted a study on a related compound, 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, using techniques like FT-IR, NMR, MS, and X-ray diffraction. The study revealed the detailed molecular structure and confirmed it with density functional theory (DFT) calculations (Qin et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of imidazo[1,2-a]pyridines includes a range of reactions essential for their potential as therapeutic agents. Bochis et al. (1978) synthesized a series of methyl imidazo-[1,2-a]pyridine-2-carbamates showing potential as anthelmintics through reactions like condensation of substituted 2-aminopyridine and methyl chloroacetylcarbamate (Bochis et al., 1978).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their application. While specific data on the physical properties of the compound is not readily available, similar compounds in the imidazo[1,2-a]pyridine class have been studied for their physicochemical characteristics.

Chemical Properties Analysis

The chemical properties, like reactivity with other compounds, stability under various conditions, and potential as intermediates in synthesis, are integral to understanding these compounds. Studies like those by Imafuku et al. (2003) have explored the reactivity of related compounds with other chemicals, providing insights into their chemical behavior (Imafuku et al., 2003).

Scientific Research Applications

Antiviral Activity

The compound 6-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]imidazo[1,2-a]pyridine-2-carboxamide, due to its structural similarity to imidazo[1,2-a]pyridines, has potential applications in the field of antiviral research. Studies on related structures have shown that these compounds can be designed and prepared for testing as antirhinovirus agents. The synthesis process involves key steps like tosylation, treatment with appropriate acetamides, and the development of new reagents for direct incorporation of functional groups, highlighting a stereospecific reaction that leads exclusively to the desired isomer, thereby avoiding the need for separation techniques before evaluating antiviral activity (Hamdouchi et al., 1999).

Medicinal Chemistry and Drug Metabolism

Another key application of this compound lies in medicinal chemistry, specifically in modifying structures to reduce metabolism mediated by aldehyde oxidase (AO), which is a common issue in drug development. Research into structurally similar compounds, such as imidazo[1,2-a]pyrimidines, has led to the discovery of strategies to avoid AO-mediated oxidation, which can be crucial for enhancing the stability and efficacy of potential therapeutic agents (Linton et al., 2011).

Synthetic Chemistry

The compound also finds relevance in synthetic chemistry, particularly in the one-pot synthesis of imidazo[1,5-a]pyridines, a process that enables the introduction of various substituents at specific positions on the heterocycle. Such methodologies are valuable for the rapid and efficient generation of diverse compound libraries for further pharmacological evaluation (Crawforth & Paoletti, 2009).

Anthelmintic Applications

Imidazo[1,2-a]pyridine derivatives have also been investigated for their potential as anthelmintics. Studies on isomeric phenylthioimidazo[1,2-alpha]pyridines have provided insights into the structural requirements for anthelmintic activity, although none of the analogues in certain studies exhibited the potency of leading compounds, indicating the need for further optimization (Bochis et al., 1981).

Antiprotozoal Activity

Furthermore, novel dicationic imidazo[1,2-a]pyridines have been synthesized and evaluated for their antiprotozoal activity, showing promising results against pathogens like T. b. rhodesiense and P. falciparum. These findings underscore the potential of such compounds in the development of new treatments for protozoal infections (Ismail et al., 2004).

properties

IUPAC Name

6-methyl-N-[3-(2-methylimidazol-1-yl)-1-phenylpropyl]imidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c1-16-8-9-21-24-20(15-27(21)14-16)22(28)25-19(18-6-4-3-5-7-18)10-12-26-13-11-23-17(26)2/h3-9,11,13-15,19H,10,12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBSICRHEPPCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C(=O)NC(CCN3C=CN=C3C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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